molecular formula C19H18N4O7S B11997622 methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

Cat. No.: B11997622
M. Wt: 446.4 g/mol
InChI Key: HWIWBBBQTXZASV-UHFFFAOYSA-N
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Description

METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is a complex organic compound with the molecular formula C19H18N4O7S and a molecular weight of 446.442 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety, a sulfonyl group, and a carbamate ester. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE typically involves multiple steps. One common method includes the reaction of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the resulting compound is treated with methyl chloroformate to form the carbamate ester .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl and carbamate groups may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({2-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]HYDRAZINO}SULFONYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nucleic acids and proteins makes it a valuable tool in research.

Properties

Molecular Formula

C19H18N4O7S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C19H18N4O7S/c1-23-14-6-4-3-5-13(14)16(24)15(18(23)26)17(25)21-22-31(28,29)12-9-7-11(8-10-12)20-19(27)30-2/h3-10,22,24H,1-2H3,(H,20,27)(H,21,25)

InChI Key

HWIWBBBQTXZASV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O

Origin of Product

United States

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